Cyclopenta[B]chromene
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Overview
Description
Cyclopenta[B]chromene is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[B]chromene can be synthesized through various methods. One common approach involves the α-C insertion of acetonitrile or acetone with oxygen-linked 1,7-enynes, catalyzed by cuprous bromide. This method offers a wide range of substrates, high functional group compatibility, and good yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of cationic rare earth compounds as catalysts. These catalysts are effective in promoting the reaction of substituted 2-hydroxy chalcones to form the desired this compound compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[B]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the chromene ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclopenta[B]chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Cyclopenta[B]chromene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Chromeno[4,3-b]chromenes: Known for their biological activities, including antihypertensive and antioxidative properties.
Cyclopenta[b]benzofurans: Exhibits anticancer activity by inhibiting translation initiation.
Cyclopenta[B]chromene stands out due to its diverse range of applications and its potential as a therapeutic agent.
Biological Activity
Cyclopenta[B]chromene is a fused bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, supported by research findings and case studies.
Overview of this compound
This compound is characterized by its unique chromene structure, which consists of a benzopyran ring fused with a cyclopentane. This structural configuration contributes to its biological properties, making it a subject of interest in various pharmacological studies.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of 2-amino-4H-chromenes were synthesized and evaluated for their cytotoxic activity against several cancer cell lines, including MDA-MB-231, MCF-7, and T47D. The results indicated that compounds exhibited IC50 values less than 30 μg/mL, comparable to the standard drug etoposide . Notably, derivatives with halogen substitutions at specific positions showed enhanced activity, with some compounds being four times more potent than etoposide against certain cell lines .
2. Antibacterial Activity
This compound derivatives have also been investigated for their antibacterial properties. A study highlighted that specific chromeno[2,3-d]pyrimidine compounds derived from this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like chlorine was noted to enhance antibacterial efficacy .
3. Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. Certain derivatives demonstrated substantial DPPH scavenging activity and iron reduction capacity, indicating their ability to neutralize free radicals and reduce oxidative stress . The introduction of halogen substituents was shown to improve these antioxidant properties significantly.
Synthesis Methods
The synthesis of this compound and its derivatives typically involves several methods:
- [3+2]-Cycloaddition Reactions : This method utilizes visible light to promote the formation of this compound from appropriate precursors .
- Multicomponent Reactions : A notable approach involves the one-pot synthesis using DBU as a catalyst in aqueous media, yielding high purity products with good yields .
- Transition Metal-Free Conditions : Recent advancements have focused on environmentally friendly synthesis methods that do not require toxic catalysts, making the process more sustainable .
Case Studies
- Cytotoxic Evaluation : A study on 2-amino-4-(nitroalkyl)-4H-chromenes revealed promising cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values significantly lower than etoposide. This highlights the potential for developing new anticancer agents based on this compound scaffolds .
- Antibacterial Screening : Research evaluating a new series of chromeno[2,3-d]pyrimidines demonstrated effective antibacterial activity against multiple bacterial strains. Compounds with specific substitutions exhibited superior activity compared to their analogues, emphasizing the importance of structural modifications in enhancing biological efficacy .
Properties
CAS No. |
268-98-4 |
---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
cyclopenta[b]chromene |
InChI |
InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
InChI Key |
UOSNKMFDWGUTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3O2 |
Origin of Product |
United States |
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